![molecular formula C10H12FNO B1293998 3-[(2-Fluorobenzyl)oxy]azetidine CAS No. 1121589-53-4](/img/structure/B1293998.png)
3-[(2-Fluorobenzyl)oxy]azetidine
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Description
Synthesis Analysis
The synthesis of azetidine derivatives is a topic of interest due to their potential applications in medicinal chemistry. For instance, the synthesis of 3-fluoroazetidine-3-carboxylic acid, a fluorinated beta-amino acid, involves bromofluorination followed by reduction, ring closure, and protective group removal . Another method for synthesizing 3-functionalized azetidines is through fluorocyclization of 2-azidoallyl/2-alkoxyallyl alcohols and amines, which is a novel approach for constructing four-membered heterocycles . Additionally, the synthesis of 3-aryl-3-sulfanyl azetidines via Fe-catalyzed thiol alkylation demonstrates the versatility of azetidine scaffolds in drug design .
Molecular Structure Analysis
Azetidine derivatives can have various substituents that affect their molecular structure and properties. For example, the introduction of fluorine atoms can significantly alter the reactivity and stability of the azetidine ring. The synthesis of 3-fluoro-Aze amino acids, which are analogues of hydroxy-Aze, shows that these compounds are not susceptible to aldol cleavage, indicating a stable molecular structure . The stereochemistry of azetidine derivatives, such as in the case of 7-azetidinylquinolones, is also crucial for their antibacterial activity, with specific configurations providing the best results .
Chemical Reactions Analysis
Azetidine derivatives participate in various chemical reactions that are important for their biological activity. For instance, azetidine-2,4-diones (4-oxo-beta-lactams) act as elastase inhibitors through acylation of the active site serine in the enzyme . The reactivity of azetidine derivatives towards enzymes and other biological targets is influenced by the presence of electron-withdrawing or electron-donating substituents, which can be strategically placed to enhance the desired activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidine derivatives are influenced by their molecular structure and substituents. Fluorinated azetidine derivatives, such as those discussed in the papers, often exhibit increased stability and resistance to metabolic degradation, making them attractive for drug development . The presence of fluorine can also affect the lipophilicity and bioavailability of these compounds, which is important for their pharmacokinetic behavior .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[(2-fluorophenyl)methoxy]azetidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c11-10-4-2-1-3-8(10)7-13-9-5-12-6-9/h1-4,9,12H,5-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIKVUFCBYNXKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OCC2=CC=CC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Fluorobenzyl)oxy]azetidine |
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